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Alicapistat (ABT-957) Discontinuation: A Technical Overview

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Compound of Interest		
Compound Name:	Alicapistat	
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This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons behind the discontinuation of the clinical development of **Alicapistat** (ABT-957), a selective calpain-1 and -2 inhibitor previously under investigation for the treatment of Alzheimer's disease.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of Alicapistat (ABT-957)?

A1: The primary reason for the discontinuation of **Alicapistat** (ABT-957) was its failure to achieve sufficient concentrations in the central nervous system (CNS) to engage its therapeutic target, calpain.[1][2][3][4][5] Clinical trials revealed that the drug concentrations in the cerebrospinal fluid (CSF) did not reach the levels required for effective calpain inhibition.[2][4]

Q2: Was the discontinuation of **Alicapistat** related to safety concerns or adverse events?

A2: No, the discontinuation of **Alicapistat** was not primarily due to safety concerns. Across five Phase 1 clinical trials, which included healthy young and elderly subjects as well as patients with mild to moderate Alzheimer's disease, **Alicapistat** was found to be well-tolerated.[2][3] The incidence of treatment-emergent adverse events was similar between the **Alicapistat** and placebo groups, with no clinically significant changes in vital signs or laboratory measurements observed.[3]



Q3: What was the proposed mechanism of action for **Alicapistat** in Alzheimer's disease?

A3: **Alicapistat** is an orally active, selective inhibitor of calpain-1 and calpain-2.[3][6] The rationale for its development was based on the "calpain-cathepsin hypothesis," which posits that the overactivation of calpain plays a key role in the neurodegenerative processes of Alzheimer's disease.[1] Aberrant calpain activity is linked to several pathological processes in Alzheimer's, including neuronal excitotoxicity, synaptic dysfunction mediated by amyloid-beta (Aβ), and the hyperphosphorylation of tau protein.[5] By inhibiting calpain, **Alicapistat** was intended to mitigate these neurodegenerative effects.[5]

Q4: What specific evidence led to the conclusion of insufficient target engagement?

A4: The conclusion of insufficient target engagement was based on pharmacokinetic and pharmacodynamic data from Phase 1 clinical trials. Pharmacokinetic analysis showed that while plasma concentrations of **Alicapistat** were significantly higher than the half-maximal inhibitory concentration (IC50) for calpain, the concentrations measured in the CSF were not.

[2] Specifically, CSF concentrations of **Alicapistat** were found to be between 9 and 21 nM, which was below the IC50 required for calpain inhibition in biochemical assays.[2] Furthermore, a pharmacodynamic study assessing changes in rapid eye movement (REM) sleep parameters, a proposed downstream marker of central calpain activity, showed no effect of **Alicapistat** at doses of 400 mg or 800 mg twice daily.[3]

Q5: What were the key clinical trials conducted for **Alicapistat**?

A5: AbbVie conducted a Phase 1 clinical trial program for **Alicapistat**. One key trial, NCT02573740, was terminated in June 2016 due to insufficient target engagement based on preclinical data.[7] This study intended to evaluate the safety and tolerability of multiple doses of ABT-957 in participants with mild cognitive impairment or mild to moderate Alzheimer's disease.[5] An earlier Phase 1 study in healthy volunteers also failed to show a pharmacodynamic effect on REM sleep.[2][3]

Quantitative Data Summary



Parameter	Value	Source
Alicapistat CSF Concentration	9-21 nM	[2]
Calpain Inhibition IC50	Not explicitly stated, but CSF concentrations were below this value	[2]
Alicapistat Dosing in Pharmacodynamic Study	400 mg and 800 mg twice daily	[3]
Pharmacodynamic Endpoint	No effect on REM sleep parameters	[3]
Phase 1 Trial Termination (NCT02573740)	June 2016	[7]

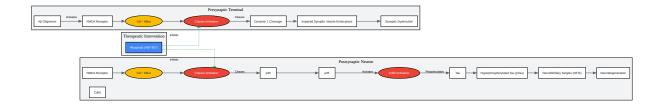
Experimental Protocols

Pharmacodynamic Assessment of Central Calpain Activity

- Objective: To assess the central pharmacodynamic effect of Alicapistat.
- Methodology: A Phase 1 study was conducted in healthy male subjects aged 25-45 with regular sleep habits.[2] Participants received either Alicapistat (400 mg or 800 mg twice daily) or a placebo.[3] Polysomnography was used to measure sleep parameters, with a particular focus on REM sleep. The selection of REM sleep as a pharmacodynamic endpoint was based on preclinical animal studies where sleep perturbations were observed following Alicapistat administration, proposed to be a functional consequence of increased extracellular acetylcholine.[2] An active control, donepezil (10 mg twice daily), was used to validate the sensitivity of the sleep parameter measurements.[3]
- Outcome: Alicapistat did not demonstrate any effect on REM sleep parameters, unlike the
 active control, donepezil.[3] This lack of effect suggested inadequate CNS concentrations of
 the drug to engage the target.[3]

Visualizations

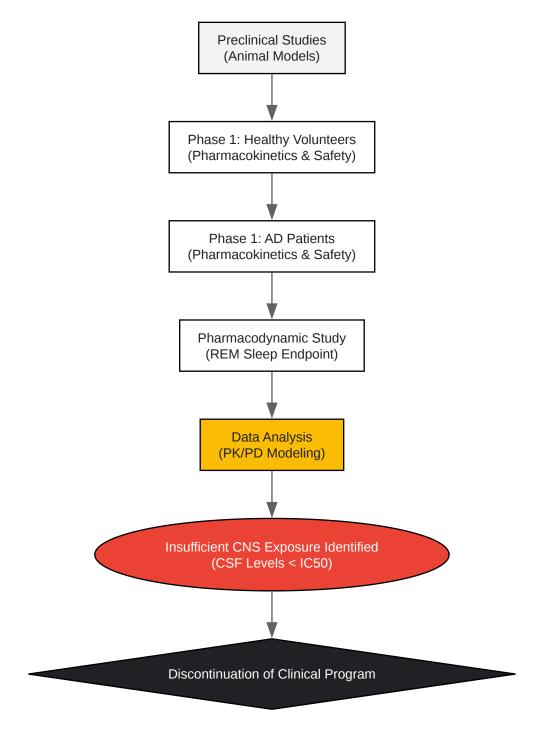




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Caption: Proposed mechanism of Alicapistat in Alzheimer's disease.





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Caption: Alicapistat clinical development and discontinuation workflow.

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